Scientific Field: Medicinal Chemistry
Application Summary: Thiophene-based analogs are of interest to a growing number of scientists as a potential class of biologically active compounds.
Methods of Application: The synthesis of thiophene derivatives involves heterocyclization of various substrates.
Results or Outcomes: Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors. They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs).
Scientific Field: Pharmaceutical Chemistry
Application Summary: Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA over the last 20 years.
Methods of Application: The synthesis of these drugs involves the incorporation of the TFM group into potential drug molecules.
Results or Outcomes: These drugs have been found to exhibit numerous pharmacological activities.
6-(Trifluoromethyl)benzothiophene-2-carboxamide is a compound characterized by the presence of a trifluoromethyl group attached to a benzothiophene moiety and an amide functional group. This structure imparts unique electronic properties, making it a subject of interest in various chemical and biological studies. The trifluoromethyl group enhances the compound's lipophilicity and stability, which can influence its reactivity and interaction with biological targets.
6-(Trifluoromethyl)benzothiophene-2-carboxamide exhibits notable biological activities, particularly in inhibiting specific enzymes and modulating cellular processes. Its trifluoromethyl group enhances binding affinity to proteins, potentially leading to stronger interactions with biological targets. Studies have shown its ability to influence gene expression related to oxidative stress and apoptosis, indicating its role in cellular signaling pathways and metabolic processes .
Several methods have been developed for synthesizing 6-(Trifluoromethyl)benzothiophene-2-carboxamide:
The applications of 6-(Trifluoromethyl)benzothiophene-2-carboxamide are diverse:
Interaction studies indicate that 6-(Trifluoromethyl)benzothiophene-2-carboxamide can effectively bind to various biological macromolecules, including proteins and nucleic acids. These interactions are crucial for its biological activity, particularly in modulating enzyme functions and influencing cellular pathways. The presence of the trifluoromethyl group is believed to enhance these interactions due to increased hydrophobicity and specific steric effects .
Several compounds share structural similarities with 6-(Trifluoromethyl)benzothiophene-2-carboxamide. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 6-(Fluorobenzyl)benzothiophene-2-carboxamide | Structure | Lacks trifluoromethyl group; may exhibit different reactivity. |
| 6-(Chlorobenzyl)benzothiophene-2-carboxamide | Structure | Contains a chlorine atom; different electronic properties compared to trifluoromethyl. |
| Benzothiophene-2-carboxylic acid | Structure | No amide functionality; serves as a precursor for various derivatives. |
These compounds illustrate the unique properties imparted by the trifluoromethyl group in 6-(Trifluoromethyl)benzothiophene-2-carboxamide, affecting its reactivity, biological activity, and potential applications.
The compound is systematically named 6-(trifluoromethyl)benzo[b]thiophene-2-carboxamide according to IUPAC nomenclature [1] [3]. Alternative designations include:
The molecular formula is C₁₀H₆F₃NOS, with a calculated molecular weight of 245.23 g/mol [1] [3].
The core structure consists of a benzothiophene system (a benzene ring fused to a thiophene ring at positions 2 and 3). Key substituents include:
| Property | Value | Source |
|---|---|---|
| SMILES | O=C(C1=CC2=CC=C(C(F)(F)F)C=C2S1)N | [3] |
| InChIKey | PZTKWOCMRLNRSJ-UHFFFAOYSA-N | [1] |
| Hybridization | sp²-dominated aromatic system | [4] |
Benzothiophenes exhibit two primary isomeric forms:
While no explicit synthesis for this compound is documented in available literature, analogous benzothiophene derivatives are typically synthesized via:
| Step | Reagents/Conditions | Reference |
|---|---|---|
| Cyclization | Na₂S, DMF, 80–120°C | [4] |
| Trifluoromethylation | CF₃Cu, Pd catalysis | [6] |
| Amidation | NH₃, EDCl/HOBt | [3] |
Benzothiophene derivatives are prevalent in drug discovery:
| Method | Key Identifiers | Utility |
|---|---|---|
| MS | m/z 245 (M⁺) | Molecular ion confirmation |
| XRD | Crystal lattice parameters | Solid-state structure |
6-(Trifluoromethyl)benzothiophene-2-carboxamide is an organic compound characterized by a benzothiophene core structure with a trifluoromethyl substituent at the 6-position and a carboxamide functional group at the 2-position [1]. The compound exhibits a molecular formula of C₁₀H₆F₃NOS with a molecular weight of 245.22 g/mol [1] [2].
The IUPAC name is 6-(trifluoromethyl)-1-benzothiophene-2-carboxamide, and it is registered under CAS number 2375008-67-4 [1] [2]. The compound's structural identity is further confirmed by its InChI key: PZTKWOCMRLNRSJ-UHFFFAOYSA-N and SMILES notation: C1=CC2=C(C=C1C(F)(F)F)SC(=C2)C(=O)N [1].
| Property | Value |
|---|---|
| IUPAC Name | 6-(trifluoromethyl)-1-benzothiophene-2-carboxamide |
| CAS Number | 2375008-67-4 |
| Molecular Formula | C₁₀H₆F₃NOS |
| Molecular Weight | 245.22 g/mol |
| Physical Form | Solid powder |
| Purity | 98% |
The compound exists as a solid powder at room temperature [2]. Commercial preparations typically achieve 98% purity and are characterized as having an off-white to solid appearance [3] [4] [2].
While specific melting point data for 6-(Trifluoromethyl)benzothiophene-2-carboxamide is not directly available, thermal property analysis of structurally related benzothiophene carboxamides provides valuable insights. Benzo[b]thiophene-2-carboxamide exhibits a melting point range of 170.5-179.5°C [5]. The closely related 6-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide demonstrates a melting point of 183-185°C [6], suggesting that the target compound likely falls within a similar thermal stability range.
| Related Compound | Melting Point (°C) | Molecular Weight (g/mol) |
|---|---|---|
| Benzo[b]thiophene-2-carboxamide | 170.5-179.5 | 177.22 |
| 6-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide | 183-185 | 260.24 |
| 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid | 192-194 | 246.21 |
The compound exhibits several important molecular descriptors that define its chemical behavior. The exact mass is 245.01221947 Da, with a monoisotopic mass of the same value [1]. The topological polar surface area (TPSA) measures 71.3 Ų, indicating moderate polarity [1].
The molecular structure contains one hydrogen bond donor and five hydrogen bond acceptors [1] [2]. The carboxamide functional group serves as the primary hydrogen bonding site, with the nitrogen atom capable of donating hydrogen bonds and the carbonyl oxygen acting as an acceptor. The trifluoromethyl group's fluorine atoms contribute additional hydrogen bond accepting capability.
The compound demonstrates significant lipophilic character with an XLogP3-AA value of 3.0 [1] and a LogP of 3.019 [2]. This elevated lipophilicity results from the presence of the trifluoromethyl group, which enhances the molecule's hydrophobic character while maintaining some polar interactions through the carboxamide functionality.
| Chemical Property | Value |
|---|---|
| XLogP3-AA | 3.0 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 1 |
| Topological Polar Surface Area | 71.3 Ų |
| Heavy Atom Count | 16 |
| Molecular Complexity | 294 |
The trifluoromethyl substituent significantly influences the compound's electronic properties through its strong electron-withdrawing effect. This group enhances the molecular complexity to a value of 294 [1] [2], reflecting the compound's sophisticated electronic structure. The formal charge remains zero, indicating a neutral molecule under standard conditions [1].
The compound exhibits one rotatable bond [1] [2], corresponding to the carboxamide group's ability to rotate around the C-C bond connecting it to the benzothiophene ring system. The rigid benzothiophene core provides structural stability, while the carboxamide group introduces limited conformational flexibility.
Based on structural analysis of related compounds, 6-(Trifluoromethyl)benzothiophene-2-carboxamide would be expected to exhibit characteristic NMR signatures. The trifluoromethyl group typically appears as a quartet in ¹H NMR due to coupling with the adjacent aromatic proton, while ¹⁹F NMR would show the CF₃ signal as a distinct peak [7].
Infrared spectroscopy of benzothiophene carboxamides typically reveals characteristic absorption bands. The carboxamide C=O stretch appears around 1638-1657 cm⁻¹, while N-H stretching vibrations are observed in the 3288-3395 cm⁻¹ region [8]. Aromatic C-H stretching occurs in the 2856-2918 cm⁻¹ range, and substituted benzene patterns appear at 754-862 cm⁻¹ [8].